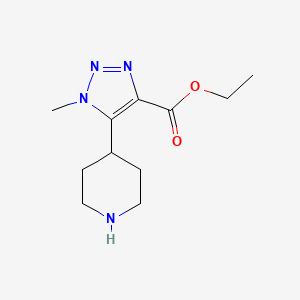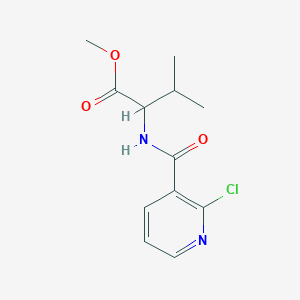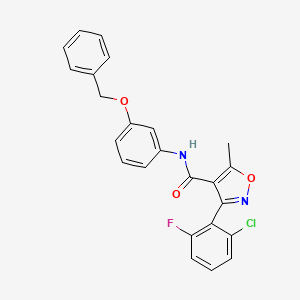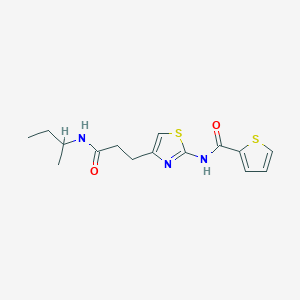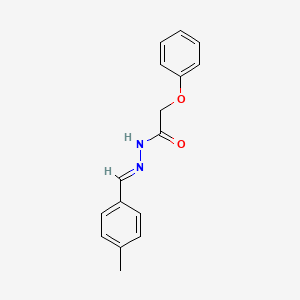
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide, also known as MPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPH is a hydrazide derivative that is synthesized through a simple and efficient method.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylbenzylidene)-2-phenoxyacetohydrazide involves the condensation of 4-methylbenzaldehyde with 2-phenoxyacetic acid hydrazide in the presence of a suitable catalyst.
Starting Materials
4-methylbenzaldehyde, 2-phenoxyacetic acid hydrazide, Catalyst
Reaction
4-methylbenzaldehyde is mixed with 2-phenoxyacetic acid hydrazide in the presence of a suitable catalyst, The mixture is heated under reflux for several hours, The resulting product is then filtered and washed with a suitable solvent to remove any impurities, The product is then recrystallized from a suitable solvent to obtain pure N-(4-methylbenzylidene)-2-phenoxyacetohydrazide
Mecanismo De Acción
The mechanism of action of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is not fully understood. However, studies have suggested that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been shown to induce apoptosis or programmed cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide can reduce inflammation, oxidative stress, and DNA damage. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful substances in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide in lab experiments include its simple synthesis method, high purity, and potential therapeutic applications. However, the limitations of using N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide. One direction is to further investigate its potential therapeutic applications in cancer research and neurodegenerative diseases. Another direction is to study the toxicity and safety of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide at various doses. Additionally, the development of new synthesis methods for N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide may lead to improved yields and purity.
Aplicaciones Científicas De Investigación
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is in the field of cancer research. Studies have shown that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-13-7-9-14(10-8-13)11-17-18-16(19)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLJVYIOCEPHZ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

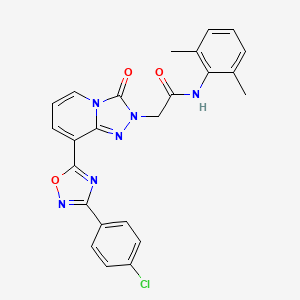
![N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2660770.png)
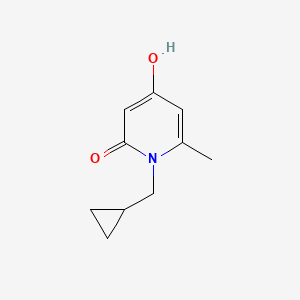
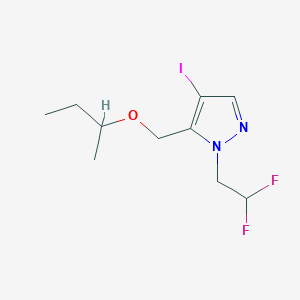
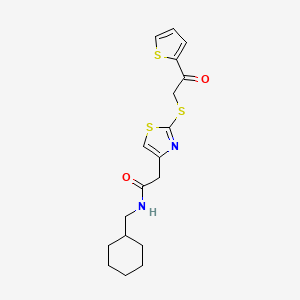
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)

![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
